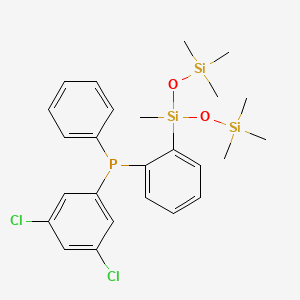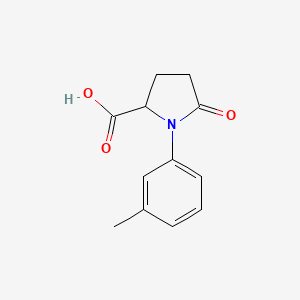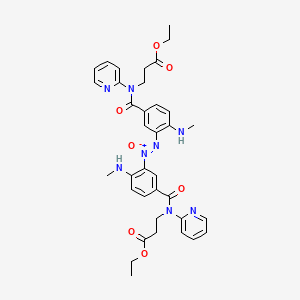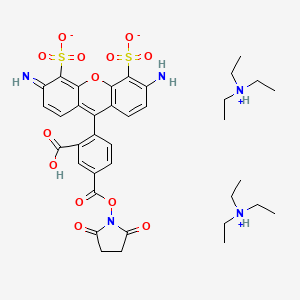
1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a cyclobutylmethyl group attached to a pyrrole ring, with an aldehyde functional group at the 2-position of the pyrrole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Cyclobutylmethyl Group: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment to the Pyrrole Ring: The cyclobutylmethyl group is then attached to the pyrrole ring through a series of reactions, often involving the use of catalysts and specific reagents.
Introduction of the Aldehyde Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclobutylmethyl group and the pyrrole ring may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylmethyl derivatives: Compounds with similar cyclobutylmethyl groups attached to different functional groups or rings.
Pyrrole-2-carbaldehyde derivatives: Compounds with the aldehyde group at the 2-position of the pyrrole ring but with different substituents.
Uniqueness
1-(Cyclobutylmethyl)-1H-pyrrole-2-carbaldehyde is unique due to the combination of the cyclobutylmethyl group and the pyrrole ring with an aldehyde functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-(cyclobutylmethyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO/c12-8-10-5-2-6-11(10)7-9-3-1-4-9/h2,5-6,8-9H,1,3-4,7H2 |
Clé InChI |
OPLGHVOMUIGEQL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CN2C=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


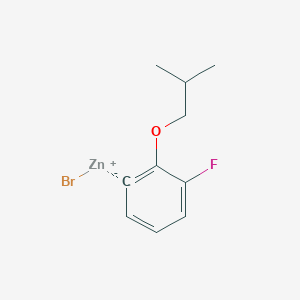
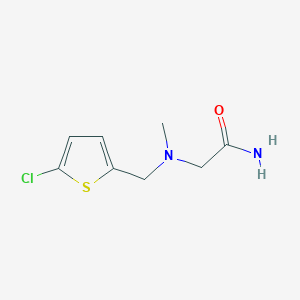
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)

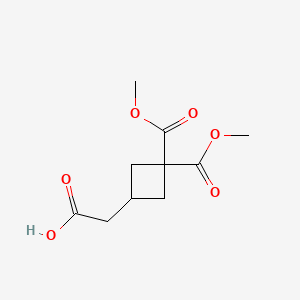
![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
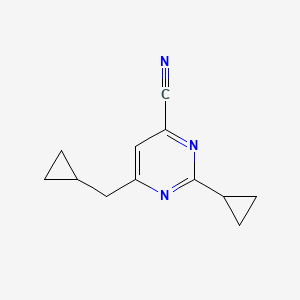
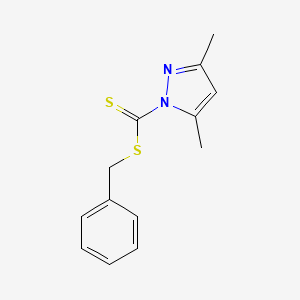
![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)
